molecular formula C21H16ClNO4 B2621881 N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide CAS No. 1031197-51-9

N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide

Cat. No. B2621881
CAS RN: 1031197-51-9
M. Wt: 381.81
InChI Key: IZGXYYPYZRQZLD-UHFFFAOYSA-N
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Description

N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide, commonly known as CFPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPA is a derivative of phenoxyacetic acid and has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of CFPA is not fully understood. However, it is believed that CFPA exerts its anti-inflammatory, anti-tumor, and anti-cancer effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
CFPA has been shown to possess a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the growth of tumor cells, and induce apoptosis in cancer cells. CFPA has also been found to reduce oxidative stress and improve antioxidant status in animal models.

Advantages and Limitations for Lab Experiments

CFPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to possess several therapeutic properties, making it a promising candidate for further research. However, there are also some limitations to using CFPA in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of CFPA is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on CFPA. One area of interest is the development of novel formulations that improve the solubility and bioavailability of CFPA. Another area of interest is the investigation of the potential therapeutic applications of CFPA in various disease models, including cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CFPA and its effects on different cellular pathways.

Synthesis Methods

The synthesis of CFPA involves the reaction between 4-(2-chlorophenoxy)aniline and 4-formylphenol in the presence of acetic anhydride and sulfuric acid. The reaction yields CFPA as a white crystalline solid with a melting point of 195-197°C.

Scientific Research Applications

CFPA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. CFPA has also been found to exhibit anti-tumor and anti-cancer properties. Studies have shown that CFPA induces apoptosis in cancer cells and inhibits the growth of tumor cells.

properties

IUPAC Name

N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c22-19-3-1-2-4-20(19)27-18-11-7-16(8-12-18)23-21(25)14-26-17-9-5-15(13-24)6-10-17/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGXYYPYZRQZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide

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